N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide
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Overview
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound “N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide” belongs to the class of benzofuran compounds. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action. Many benzofuran compounds are known to interact with various enzymes and receptors in the body, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzofuran compounds are known to have a variety of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
Enzymes and Proteins Interaction: This compound likely interacts with enzymes and proteins due to its structural features. Enzymes are biological catalysts that accelerate chemical reactions by lowering activation energy. The compound’s active site, composed of specific amino acid residues, provides a unique chemical environment for substrate conversion. Enzymes and substrates bind through an induced fit, leading to catalysis. The compound may interact with enzymes involved in metabolic pathways or cellular processes .
Cellular Effects
Cell Signaling Pathways and Gene Expression: The compound’s impact on cell function involves cell signaling pathways and gene expression. It may modulate intracellular signaling cascades, affecting processes like cell growth, differentiation, and survival. Additionally, it could alter gene expression by binding to transcription factors or regulatory elements .
Molecular Mechanism
Binding Interactions and Gene Expression: At the molecular level, the compound likely exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, alter gene expression, or form transient covalent bonds with substrates. Detailed studies are needed to elucidate its precise mechanism .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: In laboratory settings, observe the compound’s stability over time. Investigate its degradation kinetics and any long-term effects on cellular function. These studies can inform its practical applications .
Dosage Effects in Animal Models
Threshold Effects and Toxicity: Evaluate the compound’s effects at different dosages in animal models. Identify threshold doses and assess any toxic or adverse effects. This information guides safe usage .
Metabolic Pathways
Enzyme Involvement and Metabolite Levels: Explore the metabolic pathways in which the compound participates. Identify enzymes or cofactors it interacts with. Assess its impact on metabolic flux and metabolite levels .
Transport and Distribution
Cellular Localization and Accumulation: Investigate how the compound is transported and distributed within cells and tissues. Examine interactions with transporters or binding proteins. Understand its subcellular localization and effects on activity .
Subcellular Localization
Targeting Signals and Modifications: Describe the compound’s subcellular localization. Investigate targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide involves multiple steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ palladium-catalyzed C–H arylation and transamidation chemistry to achieve high efficiency and modularity in the synthesis of benzofuran derivatives .
Chemical Reactions Analysis
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity, and the functional groups at the C-3 position play a significant role in the antibacterial selectivity of these compounds .
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for designing new antimicrobial agents . In biology and medicine, it has shown promising anticancer activity, particularly in human lung and breast cancer cell lines . The compound’s ability to induce apoptosis via Caspase 3/7 activity makes it a potential candidate for cancer therapy . Additionally, its antimicrobial properties make it useful in the development of new drugs for treating microbial diseases .
Comparison with Similar Compounds
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide is unique due to its specific structural features and biological activities. Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin, which are used in the treatment of skin diseases like cancer and psoriasis . These compounds share the benzofuran core but differ in their substituents and specific biological activities .
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-3-25-17-9-5-7-14-11-18(26-19(14)17)16-12-27-21(22-16)23-20(24)15-8-4-6-13(2)10-15/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBQIMRNQCGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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